molecular formula C13H17NO2 B2565578 5-(4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate CAS No. 84628-14-8

5-(4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate

Cat. No.: B2565578
CAS No.: 84628-14-8
M. Wt: 219.284
InChI Key: DWDCLCNGRSPLAB-UHFFFAOYSA-N
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Description

5-(4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate is a heterocyclic compound that features a pyrrolium core with a methoxyphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst to form the intermediate, which is then cyclized to yield the desired pyrrolium compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrrolium ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolium oxides, while substitution reactions can produce a variety of substituted pyrrolium derivatives .

Scientific Research Applications

5-(4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-1H-indole
  • 5-(4-methoxyphenyl)-1H-imidazole

Uniqueness

5-(4-methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrolium-1-olate is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(4-methoxyphenyl)-2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-13(2)9-8-12(14(13)15)10-4-6-11(16-3)7-5-10/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDCLCNGRSPLAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=[N+]1[O-])C2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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